1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-chloroethyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorinated aromatic ring and a urea moiety, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(2-chloroethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-chloroethyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C to 25°C.
Procedure: 5-chloro-2-methoxyaniline is dissolved in a suitable solvent such as dichloromethane. To this solution, 2-chloroethyl isocyanate is added dropwise with constant stirring. The reaction mixture is then stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 1-(5-chloro-2-methoxyphenyl)-3-(2-chloroethyl)urea.
Industrial Production Methods
In industrial settings, the production of 1-(5-chloro-2-methoxyphenyl)-3-(2-chloroethyl)urea may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the product.
Automation: Automated systems are used to monitor and control the reaction parameters, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(2-chloroethyl)urea undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines or alcohols.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(2-chloroethyl)urea involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Binding: The urea moiety can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(2-chloroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(5-Chloro-2-methoxyphenyl)-3-(2-bromoethyl)urea: Similar structure but with a bromine atom replacing the chlorine in the ethyl group.
1-(5-Chloro-2-methoxyphenyl)-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(2-chloroethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the aromatic ring, along with the urea moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12Cl2N2O2 |
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Molecular Weight |
263.12 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-16-9-3-2-7(12)6-8(9)14-10(15)13-5-4-11/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
InChI Key |
JJHRSFHJNBFGHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCCl |
Origin of Product |
United States |
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